molecular formula C12H22BrClO B8676595 2-Bromododecanoyl chloride CAS No. 59117-75-8

2-Bromododecanoyl chloride

Cat. No.: B8676595
CAS No.: 59117-75-8
M. Wt: 297.66 g/mol
InChI Key: BSCPYFNYTVJPHU-UHFFFAOYSA-N
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Description

2-Bromododecanoyl chloride is an aliphatic acyl chloride characterized by a 12-carbon chain (dodecanoyl) with a bromine atom substituted at the second carbon position and a reactive acyl chloride (–COCl) group at the terminal end. Its molecular formula is C₁₂H₂₂BrClO, and it is structurally represented as CH₂Br(CH₂)₁₀COCl.

Properties

CAS No.

59117-75-8

Molecular Formula

C12H22BrClO

Molecular Weight

297.66 g/mol

IUPAC Name

2-bromododecanoyl chloride

InChI

InChI=1S/C12H22BrClO/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10H2,1H3

InChI Key

BSCPYFNYTVJPHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)Cl)Br

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis: Reaction with Water

2-Bromododecanoyl chloride undergoes rapid hydrolysis in the presence of water to form 2-bromododecanoic acid and hydrogen bromide (HBr).

Mechanism :

  • Nucleophilic attack : Water’s oxygen attacks the electrophilic carbonyl carbon.

  • Leaving group departure : Chloride ion (Cl⁻) exits, forming a tetrahedral intermediate.

  • Deprotonation : Chloride or water abstracts a proton, regenerating the carbonyl group and releasing HBr1 .

Conditions :

  • Proceeds even in moist air, necessitating storage under anhydrous conditions.

  • Reaction is highly exothermic.

Alcoholysis: Reaction with Alcohols

Reacting this compound with alcohols (R-OH) yields 2-bromododecanoate esters .

General Reaction :
2-Bromododecanoyl chloride+R-OHR-O-CO-C11H22Br+HCl\text{this compound} + \text{R-OH} \rightarrow \text{R-O-CO-C}_{11}\text{H}_{22}\text{Br} + \text{HCl}

Key Features :

  • Nucleophile strength : Primary alcohols (e.g., methanol) react faster than secondary or tertiary alcohols due to steric effects .

  • Byproduct : HCl is neutralized by excess alcohol or a base (e.g., pyridine) .

Example :

AlcoholProductYieldConditions
MethanolMethyl 2-bromododecanoate~85%Anhydrous, 0°C, pyridine

Aminolysis: Reaction with Amines

Primary and secondary amines react with this compound to form 2-bromododecanamides .

Mechanism :

  • Nucleophilic attack : The amine’s nitrogen attacks the carbonyl carbon.

  • Elimination : Cl⁻ departs, forming an intermediate.

  • Deprotonation : HBr is released and reacts with excess amine to form an ammonium salt .

Example with Ethylamine :
2-Bromododecanoyl chloride+CH3CH2NH2CH3CH2NH-CO-C11H22Br+HCl\text{this compound} + \text{CH}_3\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{NH-CO-C}_{11}\text{H}_{22}\text{Br} + \text{HCl}

  • Conditions : Reaction is performed in anhydrous dichloromethane at room temperature .

Anhydride Formation: Reaction with Carboxylic Acids

This compound reacts with carboxylic acids (R-COOH) to form mixed anhydrides .

Reaction :
2-Bromododecanoyl chloride+R-COOHR-CO-O-CO-C11H22Br+HCl\text{this compound} + \text{R-COOH} \rightarrow \text{R-CO-O-CO-C}_{11}\text{H}_{22}\text{Br} + \text{HCl}

  • Application : Used in peptide synthesis to activate carboxyl groups .

Grignard Reagents

Organomagnesium reagents (R-Mg-X) add twice to the carbonyl group, forming tertiary alcohols after hydrolysis .

Hydride Reducing Agents

Lithium aluminum hydride (LiAlH₄) reduces the acyl chloride to 2-bromododecanol .

Steric and Electronic Effects

  • Steric hindrance : The dodecyl chain and bromine at C2 introduce moderate steric bulk, slightly slowing reactions compared to shorter-chain acyl chlorides .

  • Electron-withdrawing effects : Bromine enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack1 .

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The acyl chloride group makes it highly electrophilic, enabling nucleophilic substitution or acylation reactions. The bromine atom at the C2 position allows further functionalization via substitution or elimination reactions.
  • Physical State: Likely a liquid or low-melting solid (inferred from shorter-chain analogues like 2-bromobutanoyl chloride, which is a liquid ).
  • Solubility : Expected to be soluble in organic solvents (e.g., dichloromethane, ether) but immiscible with water due to its hydrophobic alkyl chain .

Comparison with Similar Compounds

Below is a detailed comparison of 2-bromododecanoyl chloride with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features
This compound C₁₂H₂₂BrClO Not listed 297.66 (estimated) Br at C2; 12-carbon aliphatic acyl chloride
1this compound C₁₂H₂₂BrClO 61658-00-2 297.66 Br at C12; terminal acyl chloride group
2-Bromobutanoyl chloride C₄H₆BrClO 22118-12-3 185.45 Br at C2; 4-carbon chain
2-Bromobenzoyl chloride C₇H₄BrClO 7154-66-7 219.46 Aromatic ring with Br at C2 and –COCl group
2-Bromo-2-phenylacetyl chloride C₈H₆BrClO 19078-72-9 233.49 Br on phenyl-substituted acetyl chloride

Positional Isomer: 1this compound

  • Structural Difference: Bromine at the terminal (C12) position vs. C2 in this compound.
  • In contrast, the C12 bromine in its isomer may undergo substitution more readily due to reduced steric hindrance .
  • Applications: 1this compound is used in synthesizing surfactants or lipid derivatives, while the C2 isomer may favor branched molecule synthesis .

Chain Length Variant: 2-Bromobutanoyl Chloride

  • Structural Difference : Shorter 4-carbon chain.
  • Physical Properties: Liquid state; lower boiling point compared to the longer-chain dodecanoyl derivative .
  • Applications : Utilized in small-molecule drug synthesis (e.g., brominated esters or amides) .

Aromatic Analogue: 2-Bromobenzoyl Chloride

  • Structural Difference : Aromatic ring replaces the aliphatic chain.
  • Reactivity : The electron-withdrawing effect of the aromatic ring stabilizes the acyl chloride group, reducing electrophilicity compared to aliphatic analogues. Bromine at the ortho position may hinder substitution due to steric effects .
  • Applications : Key in synthesizing aromatic brominated compounds (e.g., agrochemicals or dyes) .

Substituted Derivatives: 2-Bromo-2-phenylacetyl Chloride

  • Structural Difference : Phenyl group adjacent to the brominated carbon.
  • Reactivity : The bulky phenyl group near bromine may slow substitution reactions but enhance stability.
  • Applications : Used in specialty chemical synthesis, particularly for chiral or sterically hindered molecules .

Q & A

Q. What are the recommended laboratory methods for synthesizing 2-Bromododecanoyl chloride?

  • Methodological Answer : this compound can be synthesized via reaction of 2-bromododecanoic acid with oxalyl chloride in dichloromethane (DCM), catalyzed by a few drops of dimethylformamide (DMF). The reaction is typically refluxed under anhydrous conditions, followed by removal of excess oxalyl chloride and solvent under reduced pressure. The crude product is purified via fractional distillation. Key Data :
Reagent/ConditionRole/ParameterReference
Oxalyl chlorideChlorinating agent
DMF (catalytic)Reaction catalyst
DCM solventReaction medium
Reduced pressurePurification method

Q. How should researchers safely handle and store this compound?

  • Methodological Answer :
  • Handling : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation. Avoid skin/eye contact; rinse immediately with water if exposed .
  • Storage : Keep in a cool, dry, well-ventilated area, away from moisture and bases. Use airtight glass containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

Q. What analytical techniques validate the purity and structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirm the carbonyl stretch (~1780 cm⁻¹ for acid chloride) and C-Br absorption (~600 cm⁻¹) .
  • NMR : 1^1H NMR detects α-proton splitting near δ 4.5–5.0 ppm; 13^{13}C NMR identifies the carbonyl carbon (~170 ppm) .
  • Elemental Analysis : Verify C, H, Br, and Cl composition.
  • GC-MS : Assess purity and molecular ion peak (M⁺) at m/z corresponding to the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis under varying conditions?

  • Methodological Answer : Discrepancies may arise from moisture contamination, incomplete acid activation, or side reactions. Mitigation strategies:
  • Experimental Design : Use a factorial design to test variables (e.g., temperature, catalyst ratio).
  • In Situ Monitoring : Track reaction progress via TLC or FTIR to optimize reaction time .
  • Comparative Analysis : Cross-reference thermochemical data (e.g., boiling points under reduced pressure) to validate purification efficiency .

Q. What mechanistic factors influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing bromine atom at the α-position enhances electrophilicity of the carbonyl carbon, favoring nucleophilic acyl substitution. Kinetic studies (e.g., using Hammett plots) can quantify substituent effects. Computational modeling (DFT) may predict transition states and regioselectivity in reactions with amines or alcohols .

Q. How can computational methods optimize the use of this compound in complex syntheses?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model reaction pathways to predict activation energies and intermediates.
  • Solvent Effects : Simulate polarity/proticity impacts on reaction rates using COSMO-RS.
  • Retrosynthetic Analysis : Design multi-step syntheses (e.g., peptide coupling) by leveraging its reactivity as an acylating agent .

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